2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide
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Overview
Description
The compound “2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material. The process involved alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Scientific Research Applications
Synthesis and Structural Characterization
- Research on the synthesis of pyrimido[1,2‐a]benzimidazoles and their transformation into various derivatives, including imidazolidin derivatives, provides a foundation for understanding the chemical reactions and structural properties of similar compounds. The catalytic hydrogenation and reactions with amines demonstrate the versatility and reactivity of these compounds, contributing to their potential utility in creating novel chemical entities (Troxler & Weber, 1974) Helvetica Chimica Acta.
- The crystallographic analysis of N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide highlights the planar structure of the imidazolidine system and the significance of intermolecular interactions, such as hydrogen bonds, in stabilizing molecular and crystal structures (Sethusankar et al., 2002) Acta crystallographica. Section C.
Potential Scientific Research Applications
- The structural and functional properties of benzothiazole and imidazolidin derivatives, including their synthesis and potential biological activities, have been extensively studied. These compounds have shown a wide range of biological activities, indicating their potential for developing new therapeutics and research tools (Viglianisi & Menichetti, 2010) Current medicinal chemistry.
- Studies on the synthesis and anticancer activity evaluation of thiazolidinones containing benzothiazole moiety reveal the potential of such compounds in cancer research, offering insights into the design and synthesis of novel compounds with potential therapeutic applications (Havrylyuk et al., 2010) European journal of medicinal chemistry.
Mechanism of Action
Target of Action
The compound contains a 2,3-dihydro-1,4-benzodioxin moiety . Compounds with this structure have been found to interact with various biological targets, but without specific information on this compound, it’s difficult to predict its exact targets.
Pharmacokinetics
The pharmacokinetics of the compound would depend on various factors such as its physicochemical properties, formulation, route of administration, and individual patient characteristics. For instance, the presence of the 2,3-dihydro-1,4-benzodioxin moiety could potentially affect its absorption, distribution, metabolism, and excretion .
Properties
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-13-3-2-4-17(20-13)21-18(24)12-22-7-8-23(19(22)25)14-5-6-15-16(11-14)27-10-9-26-15/h2-6,11H,7-10,12H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZRNNRGDKCTHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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